Cas no 77812-12-5 (7-Bromo-2,3-dihydro-1H-inden-4-amine)

7-Bromo-2,3-dihydro-1H-inden-4-amine 化学的及び物理的性質
名前と識別子
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- 7-Bromo-2,3-dihydro-1H-inden-4-amine
- 1H-Inden-4-amine, 7-bromo-2,3-dihydro-
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- インチ: 1S/C9H10BrN/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3,11H2
- InChIKey: OLAPMNKCBVZWQU-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C2=C1CCC2)N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 149
- トポロジー分子極性表面積: 26
7-Bromo-2,3-dihydro-1H-inden-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A079000998-1g |
7-Bromo-2,3-dihydro-1H-inden-4-amine |
77812-12-5 | 95% | 1g |
$795.76 | 2023-09-01 | |
Enamine | EN300-6808765-0.25g |
7-bromo-2,3-dihydro-1H-inden-4-amine |
77812-12-5 | 95% | 0.25g |
$538.0 | 2023-05-29 | |
Enamine | EN300-6808765-0.05g |
7-bromo-2,3-dihydro-1H-inden-4-amine |
77812-12-5 | 95% | 0.05g |
$252.0 | 2023-05-29 | |
Enamine | EN300-6808765-0.1g |
7-bromo-2,3-dihydro-1H-inden-4-amine |
77812-12-5 | 95% | 0.1g |
$376.0 | 2023-05-29 | |
Enamine | EN300-6808765-0.5g |
7-bromo-2,3-dihydro-1H-inden-4-amine |
77812-12-5 | 95% | 0.5g |
$847.0 | 2023-05-29 | |
1PlusChem | 1P024XL8-250mg |
7-bromo-2,3-dihydro-1H-inden-4-amine |
77812-12-5 | 95% | 250mg |
$727.00 | 2024-04-21 | |
1PlusChem | 1P024XL8-500mg |
7-bromo-2,3-dihydro-1H-inden-4-amine |
77812-12-5 | 95% | 500mg |
$1109.00 | 2024-04-21 | |
1PlusChem | 1P024XL8-2.5g |
7-bromo-2,3-dihydro-1H-inden-4-amine |
77812-12-5 | 95% | 2.5g |
$2691.00 | 2024-04-21 | |
1PlusChem | 1P024XL8-100mg |
7-bromo-2,3-dihydro-1H-inden-4-amine |
77812-12-5 | 95% | 100mg |
$527.00 | 2024-04-21 | |
Aaron | AR024XTK-250mg |
7-Bromo-2,3-dihydro-1H-inden-4-amine |
77812-12-5 | 95% | 250mg |
$765.00 | 2025-02-15 |
7-Bromo-2,3-dihydro-1H-inden-4-amine 関連文献
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
7-Bromo-2,3-dihydro-1H-inden-4-amineに関する追加情報
7-Bromo-2,3-dihydro-1H-inden-4-amine (CAS 77812-12-5): A Versatile Building Block in Organic Synthesis and Pharmaceutical Research
The 7-Bromo-2,3-dihydro-1H-inden-4-amine (CAS 77812-12-5) is a highly valuable brominated indane derivative that has gained significant attention in recent years due to its unique structural features and broad applications in medicinal chemistry and material science. As a functionalized indane scaffold, this compound serves as a crucial intermediate in the synthesis of various biologically active molecules, making it particularly relevant in current drug discovery programs targeting neurological disorders and inflammatory diseases.
Chemically classified as a substituted 1-aminoindane, this compound features a bromine atom at the 7-position of the indane ring system, which provides an excellent handle for further functionalization through modern cross-coupling reactions. The 7-bromoindan-4-amine structure offers two distinct reactive sites - the aromatic bromine and the primary amine - allowing for sequential modifications that are highly sought after in fragment-based drug design. Recent literature surveys indicate growing interest in such bromo-amino indane derivatives as privileged scaffolds for GPCR-targeted therapeutics.
From a synthetic perspective, 7-Bromo-2,3-dihydro-1H-inden-4-amine demonstrates remarkable versatility. The bromine substituent readily participates in palladium-catalyzed couplings, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions, which are among the most frequently searched terms in synthetic chemistry databases. Meanwhile, the primary amine functionality serves as an anchor point for amide bond formation or reductive amination, two of the most common reactions in medicinal chemistry workflows. This dual reactivity makes the compound particularly valuable in parallel synthesis and combinatorial chemistry approaches that dominate modern pharmaceutical research.
The physicochemical properties of CAS 77812-12-5 contribute significantly to its utility in drug discovery. With a molecular weight of 212.09 g/mol and calculated logP of 2.1, this brominated indane amine falls well within the desirable range for fragment-based screening and lead optimization. The presence of both hydrogen bond donor (amine) and acceptor (amine and aromatic system) moieties enhances its potential for forming specific interactions with biological targets, a feature increasingly important in the development of selective kinase inhibitors and epigenetic modulators - two hot topics in current cancer research.
In material science applications, the 7-bromo indan-4-amine structure has shown promise as a building block for organic semiconductors and photoactive materials. The rigid indane core provides structural stability while the bromine and amine groups allow for controlled polymerization or conjugation with other π-electron systems. These characteristics align well with the growing demand for organic electronic materials in flexible displays and energy storage devices, areas receiving substantial research funding worldwide.
Quality control of 7-Bromo-2,3-dihydro-1H-inden-4-amine typically involves HPLC analysis with UV detection, with purity specifications often exceeding 97% for research applications. Stability studies indicate that the compound should be stored under inert atmosphere at low temperatures to prevent oxidative degradation of the amine functionality - a common consideration for many aromatic amine compounds in long-term storage. Proper handling procedures, similar to those for most organic research chemicals, are recommended to maintain compound integrity.
The commercial availability of CAS 77812-12-5 has expanded significantly in recent years, reflecting its growing importance in chemical research. Current market analysis shows increasing demand from both academic institutions and pharmaceutical companies, particularly those focusing on central nervous system drug discovery where the indane scaffold has demonstrated particular relevance. Suppliers typically offer this compound in quantities ranging from milligrams to kilogram scale, with pricing structures that reflect its value as a specialized building block rather than a commodity chemical.
From an environmental and safety perspective, 7-Bromo-2,3-dihydro-1H-inden-4-amine requires standard laboratory precautions appropriate for organic compounds of its class. While not classified as highly hazardous, proper ventilation and personal protective equipment are recommended during handling, consistent with good laboratory practices for all research chemicals. Disposal should follow institutional guidelines for halogenated organic compounds, a topic frequently addressed in laboratory safety training programs.
Future research directions for bromo-substituted indanamines appear promising, particularly in the development of novel antidepressant and anxiolytic agents. The structural similarity of the indane core to certain neurotransmitter molecules continues to drive interest in this chemical class. Additionally, the compound's potential in catalytic applications, particularly as a ligand precursor in transition metal catalysis, represents an emerging area of investigation that aligns with current trends in sustainable chemistry practices.
In summary, 7-Bromo-2,3-dihydro-1H-inden-4-amine (CAS 77812-12-5) stands as a versatile and increasingly important intermediate in modern chemical research. Its unique combination of reactivity, structural features, and drug-like properties ensures its continued relevance across multiple disciplines, from pharmaceutical development to advanced materials science. As research into indane-based compounds expands, this particular bromo-amino indane derivative is likely to maintain its status as a valuable building block in the synthetic chemist's toolbox.
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